Prochlorperazine maleate

Description

Properties

IUPAC Name |

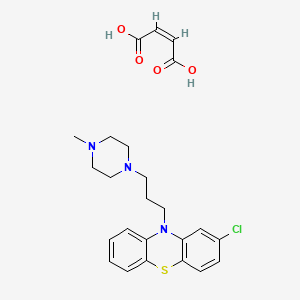

(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKIOWHQLUWFLG-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049015 | |

| Record name | Prochlorperazine dimaleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-02-6 | |

| Record name | Prochlorperazine maleate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prochlorperazine dimaleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prochlorperazine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCHLORPERAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1T8O1JTL6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Prochlorperazine Maleate for Research Professionals

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development, analytical method design, and elucidating its mechanism of action. This in-depth technical guide provides a detailed overview of the core physicochemical characteristics of prochlorperazine maleate, complete with experimental protocols and visual representations of its primary signaling pathway.

This compound, a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent. Its therapeutic efficacy is intrinsically linked to its molecular structure and resulting physicochemical properties, which dictate its solubility, absorption, distribution, and interaction with biological targets.

Core Physicochemical Properties

A summary of the key quantitative physicochemical data for this compound is presented below. These values, compiled from various scientific sources, offer a comparative overview for researchers.

| Property | Value | References |

| Molecular Formula | C₂₀H₂₄ClN₃S · 2C₄H₄O₄ | [1] |

| Molecular Weight | 606.1 g/mol | [1] |

| Melting Point | 195 - 203 °C (with decomposition) | [2] |

| 206 - 209 °C | [3] | |

| 226 °C | [4] | |

| 234 - 236 °C | [5] | |

| pKa | 8.1 (H₂O, t=24±1 °C) | |

| Solubility | ||

| Water | Very slightly soluble | [2] |

| Ethanol (95%) | Very slightly soluble | [2] |

| Diethyl Ether | Practically insoluble | [2] |

| Acetic Acid (100) | Slightly soluble | [2] |

| Chloroform | Slightly soluble in warm chloroform | |

| DMSO | ~10 mg/mL | [1] |

| DMSO:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [1] |

| UV Absorption Maxima (λmax) | 254 nm (in 0.3M HCl) | [3] |

| 258 nm | [6] | |

| 312 nm | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established pharmacopeial methods and scientific literature.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

A small quantity of finely powdered this compound is placed into a thin-walled capillary tube, sealed at one end.[5][7]

-

The capillary tube is placed in the heating block of a melting point apparatus.[7]

-

The temperature is gradually increased at a slow, controlled rate.[7]

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[5]

Solubility Determination (Equilibrium Solubility Method)

The equilibrium solubility of this compound in various solvents is determined to understand its dissolution characteristics.

Methodology:

-

An excess amount of this compound is added to a known volume (e.g., 5 mL) of the selected solvent (e.g., distilled water, phosphate buffer pH 6.8) in a sealed vial.[7]

-

The vials are agitated, for instance, on a magnetic stirrer, at a constant temperature (e.g., 37 ± 2 °C) for a prolonged period (e.g., 12 hours) to ensure equilibrium is reached.[7]

-

The solutions are then allowed to stand undisturbed for an additional period (e.g., 24 hours) to allow undissolved particles to settle.[7]

-

A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining suspended particles.[7]

-

The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as UV-Vis spectrophotometry or RP-HPLC.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the extent of ionization and, consequently, the absorption and distribution of a drug. Potentiometric titration is a reliable method for its determination.

Methodology:

-

A standard solution of this compound (e.g., 1 mM) is prepared in a suitable solvent system.[8]

-

The solution is made acidic by the addition of a standard acid solution (e.g., 0.1 M HCl) to a starting pH of approximately 1.8-2.0.[8]

-

A calibrated pH electrode is immersed in the solution, which is continuously stirred.[8]

-

The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH), added in small, precise increments.[8]

-

The pH of the solution is recorded after each addition of the titrant.[8]

-

The titration is continued until the pH reaches approximately 12.0-12.5.[8]

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region of the curve.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a common and straightforward method for quantifying this compound in solution, particularly for solubility and dissolution studies.

Methodology:

-

Preparation of Standard Solutions: A stock solution of this compound (e.g., 1000 µg/mL) is prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as 0.3M HCl.[3]

-

Serial dilutions are made from the stock solution to prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10, 12, 14, 16 µg/mL).[3]

-

Wavelength Scanning: A standard solution is scanned over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound in 0.3M HCl, the λmax is approximately 254 nm.[3]

-

Calibration Curve: The absorbance of each standard solution is measured at the determined λmax. A calibration curve is constructed by plotting absorbance versus concentration.

-

Sample Analysis: The absorbance of the unknown sample solution is measured at the same λmax, and its concentration is determined using the equation of the line from the calibration curve.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly sensitive and specific method for the identification and quantification of this compound.

Methodology:

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., Inertsil ODS-3, 250 x 4.6mm, 5µm) is commonly used.

-

Mobile Phase: A mixture of a buffer (e.g., pH 4.0) and an organic solvent like acetonitrile (ACN) in a specific ratio (e.g., 50:50 v/v) is used.

-

Flow Rate: A typical flow rate is 1.5 mL/min.

-

Detection: UV detection at 254 nm.

-

-

Standard and Sample Preparation:

-

Standard solutions of known concentrations are prepared in the mobile phase.

-

Sample solutions are prepared by dissolving the material in the mobile phase and filtering through a 0.45 µm filter.

-

-

Analysis: Aliquots of the standard and sample solutions are injected into the HPLC system. The retention time and peak area are recorded. The concentration of this compound in the sample is determined by comparing its peak area to that of the standards.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the central nervous system.[9] This interaction initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Antagonism Signaling Pathway

The binding of prochlorperazine to the D2 receptor, a G protein-coupled receptor (GPCR), blocks the binding of endogenous dopamine. The D2 receptor is coupled to an inhibitory G protein (Gαi/o). The antagonism by prochlorperazine prevents the Gαi/o-mediated inhibition of adenylyl cyclase, thereby influencing downstream signaling pathways involving cyclic AMP (cAMP) and protein kinase A (PKA). Furthermore, D2 receptor signaling involves β-arrestin pathways that can independently regulate downstream effectors such as Akt and GSK-3.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. jpionline.org [jpionline.org]

- 4. openpharmaceuticalsciencesjournal.com [openpharmaceuticalsciencesjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. japtronline.com [japtronline.com]

- 7. jddtonline.info [jddtonline.info]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

Prochlorperazine Maleate Solubility: A Technical Guide for Researchers

This guide provides a comprehensive overview of the solubility of prochlorperazine maleate in dimethyl sulfoxide (DMSO) and other common organic solvents. The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative data from various sources. It is important to note that slight variations in experimental conditions, such as temperature and the purity of both the solute and the solvent, can influence solubility.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1] | Solutions in DMSO can be stored at -20°C for up to 3 months[2][3][4]. Another source reports solubility as 27 mg/mL (44.54 mM); it is advised to use fresh DMSO as moisture can reduce solubility[5]. |

| Water | Practically insoluble[6][7] | Described as very slightly soluble[2][4][8]. One source quantifies this as < 0.1% at 20°C[6] and another as ~0.3 mg/mL[2][3]. |

| Ethanol (95% or 96%) | Very slightly soluble[2][4][8] | Some sources state it is practically insoluble[5][7]. |

| Methanol | Soluble[2][3] | Used for drug extraction from tablet formulations for analysis[9]. |

| Chloroform (warm) | Slightly soluble[6][7] | - |

| Diethyl Ether | Practically insoluble[6][8] | - |

| Acetic Acid (100) | Slightly soluble[8] | Used as a solvent for assay by titration[8]. |

| DMSO:PBS (pH 7.2) (1:5 v/v) | ~0.16 mg/mL[1] | This solubility is achieved by first dissolving the compound in DMSO and then diluting with the buffer[1]. |

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible solubility data. Below is a detailed methodology for determining the solubility of this compound, synthesized from information in the provided search results.

Protocol: Determining this compound Solubility

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Solvent of choice (e.g., DMSO, ethanol, methanol)

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Inert gas (e.g., nitrogen or argon) (optional, for preparing stock solutions)[1]

2. Procedure:

-

Preparation of Saturated Solution (Equilibrium Solubility Method):

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker or a stirred water bath set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid.

-

-

Preparation of Stock Solution in DMSO:

-

Weigh a precise amount of this compound.

-

Dissolve the solid in a known volume of fresh, anhydrous DMSO to achieve a desired concentration (e.g., 10 mg/mL).

-

If required, purge the solvent with an inert gas before and after adding the compound to prevent degradation[1].

-

Use a vortex mixer or sonication to ensure complete dissolution.

-

-

Sample Analysis (Quantification):

-

Using HPLC:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Dilute the filtered supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent (e.g., λmax is reported as 313 nm in methanol[2][3] and absorbance is measured at 254.5 nm for analysis in methanol[9]).

-

Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations.

-

Dilute the filtered supernatant to an appropriate concentration and measure its absorbance.

-

Calculate the concentration using the calibration curve.

-

-

3. Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the concentration determined in the analysis and the dilution factor used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining equilibrium solubility.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 84-02-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound CAS#: 84-02-6 [m.chemicalbook.com]

- 4. This compound | 84-02-6 [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Design of Fast Disintegrating Tablets of this compound by Effervescence Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation Pathways and Products of Prochlorperazine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of prochlorperazine maleate, a phenothiazine-class drug widely used for its antiemetic and antipsychotic properties. Understanding the degradation behavior of prochlorperazine is critical for ensuring its quality, safety, and efficacy. This document details the metabolic, photolytic, and forced degradation pathways, identifies the resulting degradation products, and provides insights into the experimental protocols used for their characterization.

Overview of Prochlorperazine Degradation

Prochlorperazine is susceptible to degradation through several mechanisms, including oxidation, demethylation, hydroxylation, and photodegradation. These processes can occur during manufacturing, storage, and in vivo metabolism, leading to the formation of various degradation products. The primary sites of degradation are the sulfur atom in the phenothiazine ring and the piperazine side chain.

Metabolic Degradation Pathways

Prochlorperazine undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.[1][2] The main metabolic transformations include:

-

Sulfoxidation: The sulfur atom of the phenothiazine ring is oxidized to form prochlorperazine sulfoxide, a major metabolite.[1][2]

-

N-Demethylation: The methyl group on the piperazine ring is removed to yield N-desmethyl prochlorperazine.[1][3]

-

Hydroxylation: Hydroxyl groups can be introduced at various positions on the phenothiazine ring, with 7-hydroxy prochlorperazine being a notable metabolite.[1][3]

-

N-Oxidation: The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides, such as prochlorperazine sulfoxide 4'-N-oxide.[1][3]

-

Conjugation: The metabolites can be further conjugated with glucuronic acid for excretion.[2]

These metabolic pathways are crucial in determining the pharmacokinetic profile and potential drug-drug interactions of prochlorperazine.

Photodegradation Pathways

Prochlorperazine is known to be sensitive to light, and exposure can lead to complex degradation pathways.[4] Photodegradation can result in a variety of products, often through oxidative and cleavage reactions. The primary photodegradation products include:

-

Prochlorperazine Sulfoxide: Similar to metabolic oxidation, light exposure can oxidize the sulfur atom.[4]

-

Dimeric Impurities: Photoreactions can lead to the formation of dimeric chlorophenothiazine (CPT) impurities.[5]

-

Cleavage Products: The side chain of prochlorperazine can be cleaved, leading to smaller molecules.

The extent of photodegradation is dependent on the wavelength and intensity of the light source, as well as the presence of oxygen.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. This compound is subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Conditions and Products

| Stress Condition | Reagents and Conditions | Major Degradation Products | Reference |

| Acid Hydrolysis | 1 M HCl, 80°C, 48 hours | Prochlorperazine is relatively stable. | [5] |

| Base Hydrolysis | 1 M NaOH, 80°C, 24 hours | Prochlorperazine is relatively stable. | [5] |

| Oxidative Degradation | 3% H₂O₂, room temperature, 24 hours | Prochlorperazine Sulfoxide, Prochlorperazine N-Oxides | [5] |

| Thermal Degradation | 105°C, 5 days | Minor degradation observed. | [5] |

| Photodegradation | UV light (254 nm), sunlight | Prochlorperazine Sulfoxide, Dimeric CPT impurities | [4][5] |

Experimental Protocols for Forced Degradation

4.2.1. Acid and Base Hydrolysis

A common protocol for acid and base hydrolysis involves dissolving this compound in a solution of 1 M hydrochloric acid or 1 M sodium hydroxide, respectively. The solutions are then heated at a controlled temperature, typically 80°C, for a specified duration (e.g., 24-48 hours).[5] After the stress period, the solutions are neutralized and diluted for analysis.

4.2.2. Oxidative Degradation

For oxidative degradation, this compound is typically dissolved in a suitable solvent and treated with an oxidizing agent, most commonly hydrogen peroxide (e.g., 3%). The reaction is usually carried out at room temperature for a period of 24 hours.[5]

4.2.3. Thermal Degradation

Thermal degradation studies are performed by exposing the solid drug substance to elevated temperatures (e.g., 105°C) in a calibrated oven for an extended period, such as 5 days.[5]

4.2.4. Photodegradation

Photostability testing involves exposing the drug substance, typically in a solid or solution state in a transparent container, to a controlled light source. According to ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-ultraviolet (UV) light.[6] Control samples are kept in the dark to differentiate between photolytic and thermal degradation.

Analytical Methodologies for Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of prochlorperazine and its degradation products. A stability-indicating HPLC method should be able to resolve the parent drug from all significant degradation products.

Typical HPLC Method Parameters

| Parameter | Typical Value | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | A: Aqueous buffer (e.g., phosphate or acetate)B: Acetonitrile or Methanol | |

| Elution | Gradient or Isocratic | |

| Flow Rate | 1.0 - 1.5 mL/min | |

| Detection | UV at ~254 nm | |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Example Gradient Program: A typical gradient program might start with a higher proportion of the aqueous mobile phase and gradually increase the organic phase to elute the more non-polar degradation products.

Conclusion

The degradation of this compound is a multifaceted process involving metabolic, photolytic, and chemical transformations. The primary degradation products arise from oxidation of the sulfur atom and modifications to the piperazine side chain. A thorough understanding of these degradation pathways and the development of robust, stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of prochlorperazine-containing drug products. The information presented in this guide serves as a valuable resource for scientists and professionals involved in the development, manufacturing, and regulation of this important medication.

References

- 1. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacology of prochlorperazine in healthy young males - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Prochlorperazine Maleate: A Technical Guide to Photostability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the light sensitivity and appropriate storage conditions for prochlorperazine maleate. The information presented herein is critical for ensuring the integrity, efficacy, and safety of this widely used pharmaceutical compound throughout its lifecycle, from development to clinical use.

Introduction to this compound

Prochlorperazine, a phenothiazine derivative, is an effective antiemetic and antipsychotic agent.[1] Its therapeutic action is primarily attributed to its dopamine D2 receptor antagonist activity in the chemoreceptor trigger zone of the brain.[1] Despite its clinical importance, prochlorperazine is known to be sensitive to light, which can lead to degradation and the formation of various impurities.[2] Understanding the photochemical behavior and establishing optimal storage conditions are therefore paramount for maintaining the quality and stability of this compound formulations.

Light Sensitivity and Photodegradation of this compound

This compound is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation and sunlight.[2] This photodegradation is a complex process involving several chemical pathways, leading to a loss of potency and the formation of potentially harmful degradants.

Photodegradation Pathways

The primary photodegradation pathways of prochlorperazine involve oxidation, dechlorination, demethylation, and N-oxidation.[2] Upon exposure to light, the phenothiazine nucleus is susceptible to photo-oxidation, leading to the formation of prochlorperazine sulfoxide.[2] Additionally, the chlorine atom at the C2 position of the phenothiazine ring can be cleaved through photolysis.[2][3] Other identified degradation products include N-desmethyl prochlorperazine and prochlorperazine N-oxide.[4]

dot

Caption: Major photodegradation pathways of this compound.

Kinetics of Photodegradation

The photodegradation of prochlorperazine in solution has been shown to follow first-order kinetics.[2] The rate of degradation is highly dependent on the nature and intensity of the light source. Studies have demonstrated that the degradation rate decreases in the following order: sunlight > UV light (254 nm) > fluorescent/diffuse light.[2] One study reported that over 50% of prochlorperazine dimaleate in solution decomposed after just 10 minutes of UV irradiation, highlighting its significant light sensitivity.[5]

Quantitative Data on Photodegradation

The following tables summarize the available quantitative data on the photodegradation of this compound and the analytical methods used for its quantification.

Table 1: Photodegradation Kinetics of Prochlorperazine

| Light Source | Kinetic Model | Observations | Reference |

| Sunlight | First-Order | Fastest degradation rate | [2] |

| UV Light (254 nm) | First-Order | Slower than sunlight, faster than fluorescent light | [2] |

| Fluorescent/Diffuse Light | First-Order | Slowest degradation rate | [2] |

| UV Irradiation | - | >50% degradation of prochlorperazine dimaleate in 10 minutes | [5] |

Table 2: HPLC Methods for Analysis of this compound and its Degradation Products

| Column | Mobile Phase | Detection | Application | Reference |

| Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) | 0.1% Formic acid and Acetonitrile (70:30) | 258 nm (Diode Array Detector) | Quantification of this compound in dosage forms | [4] |

| Octadecylsilyl (3 µm particle size) | Isocratic | Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous determination of prochlorperazine and its metabolites (sulfoxide, N-demethyl, 7-hydroxy) in human plasma | [2] |

| Purospher star RP-18e (150 x 4.6 mm, 5µm) | Gradient: A) 0.4% Octane sulphonic acid sodium salt in water: glacial acetic acid (100:0.4) v/v; B) Acetonitrile | 255 nm (Photodiode Array Detector) | Simultaneous estimation of this compound and other drugs in tablet dosage form | [6] |

| Spursil C18 (250 mm x 4.6 mm, 5 µm) | 0.1 M Na2HPO4 and Methanol (50:50 v/v) | 244 nm | Quantification of prochlorperazine and paracetamol in tablets | [7] |

| Nucleosil-100-5, C-18 (2x75 mm) | Gradient: 0.2 M lithium perchlorate with 0.01 M phosphoric acid (pH 2.2) and acetonitrile | UV Spectrophotometer (190-360 nm) | Determination of prochlorperazine S-oxide in urine | [8] |

Recommended Storage and Handling Conditions

To mitigate photodegradation and ensure the stability of this compound, specific storage and handling conditions must be adhered to.

Official Storage Recommendations

Regulatory bodies and pharmacopeias recommend that this compound should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[9] Crucially, it must be protected from light. [9] This is typically achieved by storing the drug substance and its formulations in tight, light-resistant containers.[9] Amber-colored containers have been shown to retard the rate of degradation under photolytic conditions.[2]

dot

Caption: Recommended storage and handling workflow for this compound.

Experimental Protocols

This section outlines a general framework for conducting photostability studies on this compound, based on ICH guidelines and published methodologies.

Forced Photolytic Degradation Study (as per ICH Q1B)

Objective: To evaluate the intrinsic photostability of this compound and identify its degradation products.[10]

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Place the solution in a chemically inert and transparent container.

-

Prepare a "dark" control sample by wrapping an identical container with aluminum foil to protect it from light.

-

-

Light Exposure:

-

Expose the sample to a light source capable of emitting both UV and visible light, as specified in ICH Q1B guidelines. A xenon lamp or a suitable metal halide lamp is often used.

-

The light exposure should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[10]

-

Monitor the temperature during the experiment to differentiate between photolytic and thermal degradation.

-

-

Sample Analysis:

-

At specified time intervals, withdraw aliquots from both the exposed and dark control samples.

-

Analyze the samples using a validated stability-indicating HPLC method (refer to Table 2 for examples of starting points for method development).

-

Quantify the remaining this compound and identify and quantify the degradation products.

-

dot

References

- 1. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 2. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photosensitization by drugs: photolysis of some chlorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japtronline.com [japtronline.com]

- 5. Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. rdlaboratories.com [rdlaboratories.com]

- 9. jpionline.org [jpionline.org]

- 10. database.ich.org [database.ich.org]

Prochlorperazine Maleate: Molecular and Chemical Properties

Prochlorperazine maleate is a phenothiazine derivative widely utilized for its anti-emetic and antipsychotic properties.[1][2] This technical summary outlines its core chemical and molecular data.

Chemical and Molecular Data

The fundamental chemical and molecular characteristics of this compound are detailed below. This data is essential for researchers and scientists in drug development and chemical analysis.

| Identifier | Value | Source |

| Molecular Formula | C₂₈H₃₂ClN₃O₈S | PubChem[3], Pharmaffiliates[4] |

| C₂₀H₂₄ClN₃S • 2C₄H₄O₄ | Cayman Chemical[5], Chemical Bull Pvt. Ltd.[6], Japanese Pharmacopoeia[7] | |

| Molecular Weight | 606.1 g/mol | PubChem[3], Cayman Chemical[5] |

| 606.09 g/mol | Chemical Bull Pvt. Ltd.[6], Pharmaffiliates[4], Japanese Pharmacopoeia[7] | |

| CAS Number | 84-02-6 | PubChem[3], Cayman Chemical[5], ChemicalBook[1] |

This compound is the maleate salt form of prochlorperazine.[3] It functions as a dopamine D2 receptor antagonist, which contributes to its therapeutic effects.[1][5] It also exhibits antihistaminic and anticholinergic activities.[3] The compound is a white or pale yellow, practically odorless crystalline powder.[2][7] It is practically insoluble in water and alcohol.[2]

References

- 1. This compound | 84-02-6 [chemicalbook.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. This compound | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | 84-02-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Prochlorperazine Maleate: A Technical Guide to its Stereochemistry and Chiral Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a cornerstone phenothiazine derivative, is widely utilized for its potent antiemetic and antipsychotic properties. Its clinical efficacy is primarily attributed to the antagonism of dopamine D2 receptors in the central nervous system. While the parent drug, prochlorperazine, is achiral, its metabolism introduces a critical stereochemical element. This technical guide delves into the core principles of prochlorperazine stereochemistry, focusing on the formation and pharmacological significance of its chiral sulfoxide metabolites. Although direct comparative binding data for prochlorperazine sulfoxide enantiomers are not available in the public literature, this guide leverages data from structurally analogous phenothiazine sulfoxides to illustrate the pivotal role of stereochemistry in receptor interaction. We provide detailed experimental frameworks for chiral separation and receptor binding analysis, essential for further research in this domain.

Introduction: The Stereochemical Imperative in Prochlorperazine Pharmacology

Prochlorperazine is a phenothiazine-class drug primarily indicated for the treatment of severe nausea, vomiting, and schizophrenia.[1] Its mechanism of action is centered on its ability to block postsynaptic D2 dopamine receptors in the brain's mesolimbic system.[2][3] While the prochlorperazine molecule itself does not possess a chiral center and is therefore achiral, its journey through the body introduces stereochemical complexity.[4]

Hepatic metabolism, primarily mediated by cytochrome P450 enzymes, leads to the formation of several metabolites, including prochlorperazine sulfoxide.[5][6] The oxidation of the sulfur atom in the phenothiazine ring creates a chiral center, resulting in two enantiomeric forms: (R)-prochlorperazine sulfoxide and (S)-prochlorperazine sulfoxide.[6] This metabolic transformation is of profound pharmacological importance, as enantiomers of a drug can exhibit significantly different biological activities, including receptor binding affinity, efficacy, and toxicity.

This guide explores the stereochemistry of prochlorperazine's metabolites, outlines the principles of their differential pharmacology, and provides standardized protocols for their analysis, offering a comprehensive resource for researchers in pharmacology and drug development.

Stereochemistry and Metabolism

The metabolic pathway from the parent drug to its chiral sulfoxide is a critical first step in understanding its stereopharmacology.

-

Parent Compound: Prochlorperazine is an achiral molecule.

-

Metabolism: In the liver, Cytochrome P450 enzymes catalyze the oxidation of the sulfur atom on the phenothiazine ring.[6]

-

Chiral Metabolite: This reaction produces prochlorperazine sulfoxide, a molecule with a stereogenic sulfur center.[6] The product is a racemic mixture of the (R)- and (S)-enantiomers.

The logical flow from metabolism to chiral products is visualized below.

Stereoselective Pharmacology of Phenothiazine Sulfoxides

The spatial arrangement of atoms in enantiomers dictates their ability to interact with chiral biological targets like receptors. While specific binding data for the enantiomers of prochlorperazine sulfoxide are not documented in peer-reviewed literature, studies on closely related phenothiazine drugs provide compelling evidence of stereoselective activity.

A pivotal study on mesoridazine , an antipsychotic with a chemical structure highly analogous to prochlorperazine, synthesized and evaluated the four stereoisomers of its sulfoxide metabolite. The research revealed that the stereochemistry of the sulfoxide moiety played a dominant role in the observed structure-activity relationship for D2 receptor binding.[7] Two of the four stereoisomers demonstrated potent D2 receptor binding and functional antagonism, while the other two isomers had significantly lower or negligible affinity.[7]

This principle of stereoselectivity is fundamental in pharmacology. The data from the mesoridazine study are presented below as a powerful illustrative model for the expected behavior of prochlorperazine sulfoxide enantiomers.

Table 1: D2 Receptor Binding Affinities of Mesoridazine Sulfoxide Stereoisomers

| Stereoisomer | D2 Receptor Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |

| Isomer 1 | < 3 | ≤ 10 |

| Isomer 2 | < 3 | ≤ 10 |

| Isomer 3 | No significant binding | - |

| Isomer 4 | Poor affinity | - |

| Data sourced from Choi et al., Bioorg. Med. Chem. Lett., 2004.[7] |

This data strongly suggests that one enantiomer of prochlorperazine sulfoxide is likely to be significantly more active at the D2 receptor than the other. Identifying the more active enantiomer ("eutomer") is a critical step in developing more selective and potentially safer therapeutic agents.

Key Signaling Pathway: Dopamine D2 Receptor Antagonism

Prochlorperazine and its active metabolites function by antagonizing the D2 dopamine receptor, which is a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking dopamine's ability to bind and activate the D2 receptor, prochlorperazine prevents this signaling cascade.[8]

Experimental Protocols

Detailed and reproducible methodologies are essential for the study of prochlorperazine sulfoxide enantiomers. The following sections provide standardized protocols for their separation and analysis.

Protocol: Chiral HPLC Separation of Sulfoxide Enantiomers

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective technique for separating enantiomers.[9] Polysaccharide-based CSPs are particularly effective for resolving chiral sulfoxides.[10]

Objective: To separate the (R)- and (S)-enantiomers of prochlorperazine sulfoxide from a racemic mixture.

Instrumentation and Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) column (250 mm x 4.6 mm, 5 µm particle size)[10]

-

Mobile Phase Solvents: HPLC-grade n-hexane, ethanol (EtOH), or isopropanol (IPA)

-

Sample: Prochlorperazine sulfoxide standard, dissolved in mobile phase.

Procedure:

-

Column Equilibration: Equilibrate the chosen chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., n-Hexane/EtOH, 90:10 v/v). The optimal ratio must be determined empirically to achieve baseline separation.[10]

-

Sample Injection: Inject 10-20 µL of the sample solution onto the column.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 254 nm

-

-

Data Analysis: Record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times. The resolution factor (Rs) should be calculated to ensure adequate separation (Rs > 1.5 is ideal).

The workflow for developing a chiral separation method is outlined below.

Protocol: D2 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of each prochlorperazine sulfoxide enantiomer for the human dopamine D2 receptor.

Materials:

-

Receptor Source: Commercially available membranes from cells stably expressing the human D2 receptor.

-

Radioligand: [³H]Spiperone or another high-affinity D2 antagonist.

-

Non-specific Ligand: Haloperidol (10 µM) or another potent D2 antagonist to determine non-specific binding.

-

Test Compounds: Purified (R)- and (S)-enantiomers of prochlorperazine sulfoxide at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and cocktail.

Procedure:

-

Assay Setup: In a 96-well plate, combine the D2 receptor membranes, a fixed concentration of [³H]Spiperone (typically at its Kd value), and varying concentrations of the test enantiomer.

-

Total Binding Wells: Contain membranes and radioligand only.

-

Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of haloperidol.

-

Test Wells: Contain membranes, radioligand, and serial dilutions of the test enantiomer.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Directions

While prochlorperazine is administered as an achiral drug, its therapeutic and toxicological profile is influenced by the stereochemistry of its sulfoxide metabolites. The documented stereoselectivity of analogous phenothiazine sulfoxides at the dopamine D2 receptor provides a strong rationale for investigating the individual enantiomers of prochlorperazine sulfoxide. The experimental protocols detailed in this guide offer a clear framework for researchers to perform the necessary chiral separation and pharmacological characterization.

Future research should focus on isolating the pure (R)- and (S)-enantiomers of prochlorperazine sulfoxide and performing comprehensive in vitro and in vivo studies. Determining their respective D2 receptor binding affinities, functional activities, and off-target profiles will be crucial. Such research could pave the way for the development of an enantiopure version of the metabolite, potentially offering an improved therapeutic index with greater efficacy and reduced side effects compared to the racemic mixture produced in the body. This approach, known as a "chiral switch," is a well-established strategy in modern drug development.

References

- 1. csfarmacie.cz [csfarmacie.cz]

- 2. Prochlorperazine - Wikipedia [en.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for Prochlorperazine (HMDB0014577) [hmdb.ca]

- 4. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]

- 5. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, receptor binding and functional studies of mesoridazine stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacology of prochlorperazine in healthy young males - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Prochlorperazine Maleate: A Comprehensive Technical Guide to Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine, a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent. Understanding its pharmacokinetic and metabolic profile in preclinical animal models is crucial for drug development, dose selection, and predicting its behavior in humans. This technical guide provides an in-depth overview of the available scientific literature on the pharmacokinetics and metabolism of prochlorperazine maleate in various animal models.

Pharmacokinetics of this compound in Animal Models

The pharmacokinetic profile of prochlorperazine has been investigated in several animal species, though comprehensive data across all common models and routes of administration remains somewhat limited in publicly available literature. This section summarizes the key pharmacokinetic parameters.

Quantitative Pharmacokinetic Data

A study in rats utilizing an oral disintegrating film formulation of prochlorperazine provides some insight into its oral pharmacokinetics in this species. While specific Cmax, Tmax, and AUC values were not provided in the abstract, the study indicated that the pharmacokinetic parameters were not significantly different from an oral solution of prochlorperazine.[1] Further research is needed to establish a complete pharmacokinetic profile for standard oral and intravenous administrations in rats, mice, and monkeys.

Table 1: Pharmacokinetic Parameters of Prochlorperazine in Animal Models (Data currently limited)

| Species | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (%) | Reference |

| Rat | Oral (Disintegrating Film) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Dog | Inhalation (Aerosol) | Not Specified | Not Specified | <30 seconds (peak left ventricular concentration) | Not Specified | Not Specified | >80% | [2] |

Note: The available data is insufficient to provide a comprehensive comparative table. Further studies are required to populate this information for various species and administration routes.

Metabolism of this compound in Animal Models

Prochlorperazine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[3] The main metabolic pathways include oxidation, hydroxylation, demethylation, and sulfoxide formation, followed by conjugation with glucuronic acid.[4]

Metabolic Pathways in Rats

In rats, prochlorperazine is known to undergo N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation.[5] Following chronic administration to rats, tissue analysis has revealed metabolites resulting from the fission of the piperazine ring through multiple oxidative N-dealkylations.[4]

Identified Metabolites

Several metabolites of prochlorperazine have been identified across different species:

-

Prochlorperazine Sulfoxide (PCZSO): A major metabolite.[6]

-

N-desmethylprochlorperazine (NDPCZ): An active metabolite.[7]

-

7-hydroxyprochlorperazine (PCZOH) [6]

-

Prochlorperazine sulfoxide 4'-N-oxide [7]

The in-vitro metabolism of prochlorperazine has been characterized, identifying seven metabolites: sulphoxide n-oxide, hydroxy-nor, desulfonated, two hydroxide isomers, N-desmethyl, and sulphoxide.[3] Of the CYP450 enzymes, CYP2D6 and CYP2C19 appear to be the most efficient in metabolizing prochlorperazine, with N-desmethyl PCZ being the major metabolite formed by these enzymes.[3]

References

- 1. In vitro and in vivo characteristics of prochlorperazine oral disintegrating film - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. einsteinmed.edu [einsteinmed.edu]

- 6. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]

Prochlorperazine Maleate: An In-Depth Technical Guide to Potential In Vitro Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine, a phenothiazine derivative, is a well-established therapeutic agent primarily recognized for its antiemetic and antipsychotic properties. Its clinical efficacy is attributed mainly to its potent antagonism of dopamine D2 receptors. However, a comprehensive understanding of its pharmacological profile reveals a broader spectrum of activity, encompassing interactions with numerous other molecular targets. These "off-target" effects, observed in vitro, are critical for a complete safety and risk-benefit assessment during drug development and for predicting potential clinical side effects. This technical guide provides a detailed overview of the known in vitro off-target effects of prochlorperazine maleate, presenting quantitative data, experimental methodologies, and visual representations of affected signaling pathways.

I. Off-Target Binding Profile and Functional Activity

Prochlorperazine exhibits significant binding affinity and functional modulation of a variety of G-protein coupled receptors (GPCRs) and ion channels beyond its primary D2 receptor target. This promiscuity is a hallmark of many first-generation antipsychotics and contributes to their complex side-effect profiles.[1][2][3]

Data Presentation: Prochlorperazine Off-Target Activity

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of prochlorperazine at various off-target sites. This data has been compiled from multiple sources to provide a comprehensive overview for comparative analysis.

| Target Class | Specific Target | Species | Assay Type | Value (nM) | Value Type | Reference(s) |

| Adrenergic Receptors | α1A-Adrenoceptor | Rat | Radioligand Binding | 32 | IC50 | [4] |

| α1B-Adrenoceptor | Rat | Radioligand Binding | 49 | Ki | [4] | |

| Histamine Receptors | H1 Receptor | Human | Radioligand Binding | - | - | [1][5] |

| Muscarinic Receptors | M1, M2, M3, M4, M5 | Human/Rat | Radioligand Binding | - | - | [2][5][6] |

| Serotonin Receptors | 5-HT2B Receptor | Human | Radioligand Binding | - | - | [4] |

| Ion Channels | hERG (human Ether-à-go-go-Related Gene) | Human (expressed in Xenopus oocytes) | Two-Electrode Voltage Clamp | 22,600 (+40 mV) | IC50 | - |

| P2X7 Receptor | Human | Ca2+ influx, dye permeation, ionic currents | Potent Inhibition (at 10 µM) | - | [1][7] | |

| Enzymes | Sortase A | - | FRET Assay | Potent Inhibition | - | - |

| Cancer Cell Lines | U87-MG (Glioblastoma) | Human | WST-1 Assay | 970 | EC50 | - |

Note: A hyphen (-) indicates that the source confirms activity but does not provide a specific quantitative value in the abstract. Further investigation of the full-text articles is recommended for detailed quantitative data.

II. Key Off-Target Effects and Affected Systems

Cardiovascular System: hERG Channel Inhibition

A significant safety concern for many pharmaceuticals is the potential for cardiac arrhythmias. Prochlorperazine has been shown to block the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, a critical component in cardiac repolarization.

-

Effect : Inhibition of the hERG channel by prochlorperazine can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This effect is a known risk factor for developing a potentially fatal arrhythmia called Torsades de Pointes.

-

Mechanism : Prochlorperazine directly blocks the pore of the hERG channel, impeding the outward flow of potassium ions that is necessary for the repolarization phase of the cardiac action potential.

Central Nervous System: Broad Receptor Antagonism

Prochlorperazine's activity on a range of neurotransmitter receptors in the central nervous system underlies many of its known side effects.[1][2][3][5]

-

Muscarinic Cholinergic Receptors : Antagonism at these receptors can lead to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[5]

-

Histamine H1 Receptors : Blockade of H1 receptors is a primary contributor to the sedative and hypnotic effects of prochlorperazine.[5]

-

Alpha-Adrenergic Receptors : Antagonism at α1-adrenergic receptors can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[5][8]

Anti-Cancer and Cytotoxic Effects

Recent in vitro studies have highlighted a potential role for prochlorperazine as an anti-cancer agent, demonstrating cytotoxic effects against various cancer cell lines.

-

Glioblastoma : Prochlorperazine has been shown to induce a concentration-dependent loss in the viability of human glioblastoma U87-MG cells, with a calculated EC50 value of 0.97 μM.

-

Bladder Cancer : Studies suggest that prochlorperazine may inhibit the growth of bladder cancer cells through the modulation of multiple signaling pathways, including the SRC-MEK-ERK pathway.[9]

-

Wnt and Akt Signaling Pathways : The antitumor activity of phenothiazine derivatives, including prochlorperazine, has been linked to the modulation of the Akt and Wnt signaling pathways, which are crucial for cell cycle progression, proliferation, and apoptosis.[10]

Modulation of the P2X7 Receptor

Prochlorperazine has been identified as a potent allosteric modulator of the human P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses.[1][7]

-

Effect : It inhibits P2X7-mediated calcium influx, dye permeation, and ionic currents.[7] This modulation is independent of its dopamine receptor antagonism and suggests a potential role in modulating neuroinflammation.[1]

Inhibition of Sortase A

In the realm of infectious diseases, prochlorperazine has been identified as an inhibitor of Sortase A, a crucial enzyme for virulence in Gram-positive bacteria like Staphylococcus aureus.

-

Effect : By inhibiting Sortase A, prochlorperazine can potentially disrupt the ability of bacteria to anchor surface proteins to their cell wall, thereby reducing their pathogenicity.

III. Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vitro findings. Below are summaries of key experimental protocols used to investigate the off-target effects of prochlorperazine.

Radioligand Binding Assays for GPCRs

-

Objective : To determine the binding affinity (Ki) of prochlorperazine for various G-protein coupled receptors.

-

Methodology :

-

Membrane Preparation : Membranes are prepared from cells or tissues expressing the receptor of interest.

-

Incubation : A fixed concentration of a radiolabeled ligand (a molecule known to bind specifically to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of prochlorperazine.

-

Separation : The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection : The radioactivity of the filter-bound ligand is measured using a scintillation counter.

-

Data Analysis : The concentration of prochlorperazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp for hERG Channel Activity

-

Objective : To measure the inhibitory effect of prochlorperazine on the hERG potassium channel current.

-

Methodology :

-

Expression System : The human hERG channel is expressed in Xenopus laevis oocytes by injecting hERG cRNA.

-

Electrophysiological Recording : The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to various positive potentials to activate the hERG channels. A subsequent repolarizing step elicits a characteristic "tail current."

-

Drug Application : Prochlorperazine is applied to the bath solution surrounding the oocyte.

-

Data Acquisition : The hERG channel currents are recorded before and after the application of prochlorperazine at various concentrations.

-

Data Analysis : The concentration-response curve for the inhibition of the hERG tail current is plotted to determine the IC50 value.

-

WST-1 Cell Viability Assay

-

Objective : To assess the cytotoxic effects of prochlorperazine on cancer cell lines.

-

Methodology :

-

Cell Culture : Cancer cells (e.g., U87-MG) are seeded in a 96-well plate and allowed to adhere.

-

Treatment : The cells are treated with various concentrations of prochlorperazine for a specified period (e.g., 24-72 hours).

-

WST-1 Reagent Addition : WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well.

-

Incubation : The plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the WST-1 to a soluble formazan dye.

-

Absorbance Measurement : The absorbance of the formazan dye is measured using a microplate reader at a wavelength of approximately 450 nm.

-

Data Analysis : The absorbance is directly proportional to the number of viable cells. The EC50 value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

-

IV. Signaling Pathways and Experimental Workflows

Diagrams of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

V. Conclusion and Future Directions

The in vitro off-target profile of this compound is complex, with significant interactions across multiple receptor families, ion channels, and cellular signaling pathways. While its primary dopamine D2 receptor antagonism is well-established, its activities at adrenergic, muscarinic, and histaminic receptors, as well as its inhibition of the hERG channel, are crucial for understanding its clinical side-effect profile. Furthermore, emerging research into its anti-cancer properties and its modulation of the P2X7 receptor and Sortase A opens new avenues for drug repurposing and development.

For drug development professionals, a thorough in vitro safety pharmacology screen is indispensable to characterize the off-target liabilities of new chemical entities that share structural similarities with phenothiazines. Future research should focus on elucidating the precise molecular mechanisms underlying prochlorperazine's effects on cancer cell signaling and its potential as an anti-infective agent. A deeper understanding of these off-target activities will enable a more complete and predictive assessment of the therapeutic potential and risks associated with prochlorperazine and related compounds.

References

- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of prochlorperazine in healthy young males - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prochlorperazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Prochlorperazine induces central antinociception mediated by the muscarinic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The phenothiazine-class antipsychotic drugs prochlorperazine and trifluoperazine are potent allosteric modulators of the human P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Prochlorperazine: A Technical Comparison of the Maleate Salt and Free Base Forms

For Immediate Release

This technical guide provides an in-depth comparison of the physicochemical and biopharmaceutical properties of prochlorperazine maleate and its corresponding free base. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the critical attributes that influence the formulation, delivery, and efficacy of this widely used antiemetic and antipsychotic agent.

Executive Summary

Prochlorperazine, a phenothiazine derivative, is a dopamine D2 receptor antagonist utilized in the management of nausea, vomiting, and psychotic disorders.[1][2][3] While the active pharmaceutical ingredient (API) is the prochlorperazine molecule, it is most commonly formulated as a maleate salt. The conversion of the free base into a salt form is a common strategy in pharmaceutical development to enhance properties such as solubility and stability. This guide delineates the key differences between the this compound salt and the prochlorperazine free base, presenting quantitative data in structured tables, detailing relevant experimental protocols, and providing visual representations of key concepts.

Physicochemical Properties: A Comparative Analysis

The selection of a salt form over the free base is primarily driven by the optimization of physicochemical properties critical for drug product development. The following tables summarize the key quantitative differences between this compound and prochlorperazine free base.

Table 1: General and Physical Properties

| Property | This compound | Prochlorperazine Free Base |

| Molecular Formula | C₂₈H₃₂ClN₃O₈S | C₂₀H₂₄ClN₃S[4] |

| Molecular Weight | 606.09 g/mol [5] | 373.94 g/mol [4] |

| Appearance | White to light yellow crystalline powder[5][6][7] | Viscous liquid[8] |

| Melting Point | 195 - 203°C (with decomposition)[6] | 228°C[8] |

Table 2: Solubility and Dissociation Constant

| Property | This compound | Prochlorperazine Free Base |

| Aqueous Solubility | Very slightly soluble in water[6][9] | Practically insoluble in water (14.96 mg/L at 24°C)[8] |

| Solubility in other solvents | Slightly soluble in ethanol; Practically insoluble in diethyl ether; Soluble in methanol[6][9] | Freely soluble in alcohol, ether, and chloroform[8][10] |

| pKa | 8.1 (uncertain)[9] | 8.39[11] |

Table 3: Biopharmaceutical Properties

| Property | This compound | Prochlorperazine Free Base |

| Oral Bioavailability | Poor, approximately 12.5%[11][12][13] | Data not available, but expected to be lower than the maleate salt due to poor aqueous solubility. |

Experimental Protocols

This section outlines the methodologies for determining key physicochemical properties of prochlorperazine and its salt form.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound or free base in a specific solvent (e.g., water, buffers of various pH).

Materials:

-

This compound or free base

-

Solvent of interest

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)[14]

Procedure:

-

Add an excess amount of the solid compound to a flask containing a known volume of the solvent.

-

Seal the flasks and place them in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the flasks for a sufficient period to reach equilibrium (typically 24-72 hours).[15]

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[14][16]

-

The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the acid dissociation constant (pKa) of a substance.[17][18] For poorly soluble compounds like prochlorperazine, a co-solvent system may be necessary.[19][20]

Objective: To determine the pKa of prochlorperazine.

Materials:

-

Prochlorperazine

-

Co-solvent (e.g., methanol-water mixture) if required[19]

-

Standardized solutions of hydrochloric acid and sodium hydroxide

-

Potentiometer with a pH electrode

-

Magnetic stirrer

Procedure:

-

Calibrate the pH electrode using standard buffers.

-

Dissolve a precisely weighed amount of the compound in a known volume of the chosen solvent or co-solvent mixture.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized acid or base, adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa is determined from the inflection point of the resulting titration curve.

Visualizations

Signaling Pathway of Prochlorperazine

Prochlorperazine primarily exerts its therapeutic effects by acting as an antagonist at dopamine D2 receptors.[1][2] However, it also interacts with other receptors, contributing to its overall pharmacological profile and side effects.[3]

References

- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Prochlorperazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Prochlorperazine | 58-38-8 [amp.chemicalbook.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. openpharmaceuticalsciencesjournal.com [openpharmaceuticalsciencesjournal.com]

- 8. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 84-02-6 [m.chemicalbook.com]

- 10. Prochlorperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. japtronline.com [japtronline.com]

- 15. quora.com [quora.com]

- 16. jpionline.org [jpionline.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 20. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Prochlorperazine Maleate Administration in Rodent Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of prochlorperazine maleate in common rodent behavioral models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Prochlorperazine is a phenothiazine derivative that primarily acts as a dopamine D2 receptor antagonist.[1][2] It is clinically used for its antiemetic and antipsychotic properties. In preclinical research, this compound is a valuable tool for investigating the role of the dopaminergic system in various behaviors, including anxiety, locomotion, and cognition. Careful consideration of dosage, administration route, and experimental design is crucial for obtaining reliable and interpretable results in rodent behavioral studies.

Data Presentation

The following tables summarize the expected effects of this compound administration in key rodent behavioral models. The data is compiled from literature and provides a basis for experimental design and dose selection.

Table 1: Effects of this compound on Locomotor Activity in the Open Field Test

| Species/Strain | Dose (mg/kg) | Route of Administration | Key Findings |

| Mouse | 1-2 | i.p. / s.c. | No significant impairment of motor performance.[1] |

| Mouse | 2 | i.p. | Primarily acts on D2 receptors without motor side effects. |

Table 2: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze

| Species/Strain | Dose (mg/kg) | Route of Administration | Key Findings |

| Mouse | 1-2 | i.p. / s.c. | Expected to produce anxiolytic-like effects (increase in open arm time and entries) due to D2 receptor antagonism. |

Table 3: Effects of this compound on Depressive-Like Behavior in the Forced Swim Test

| Species/Strain | Dose (mg/kg) | Route of Administration | Key Findings |

| Rodent | 1-2 | i.p. / s.c. | May increase immobility time, a parameter used to assess depressive-like behavior.[3] |

Table 4: Effects of this compound on Spatial Learning and Memory in the Morris Water Maze

| Species/Strain | Dose (mg/kg) | Route of Administration | Key Findings |

| Rodent | 1-2 | i.p. / s.c. | May impair spatial learning and memory, as indicated by increased escape latency and reduced time in the target quadrant. |

Experimental Protocols

Preparation of this compound Solution

This compound has limited solubility in aqueous solutions and is not recommended for storage in aqueous solution for more than one day.[4]

-

Vehicle: A common vehicle for this compound is a solution of Dimethyl Sulfoxide (DMSO) and saline.

-

Preparation Steps:

-

Dissolve the this compound powder in a minimal amount of DMSO.

-

Once fully dissolved, dilute with sterile saline (0.9% NaCl) to the final desired concentration.

-

Ensure the final concentration of DMSO is kept low (typically <5%) to avoid vehicle-induced behavioral effects.

-

Prepare the solution fresh on the day of the experiment.

-

Administration Protocol

Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.

-

Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before injection and testing.

-

Injection Procedure:

-

Gently restrain the mouse or rat.

-

Administer the this compound solution or vehicle control via i.p. injection.

-

The injection volume should be appropriate for the animal's weight (e.g., 5-10 ml/kg for mice).

-

-

Timing: Administer the drug 30-60 minutes before the start of the behavioral test to allow for sufficient absorption and distribution to the central nervous system.

Behavioral Assay Protocols

This test assesses general locomotor activity and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 50 x 50 cm) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

-

Procedure:

-

Place the animal in the center of the open field.

-

Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

-

Record the session using a video camera mounted above the arena.

-

-

Data Analysis:

-

Locomotor Activity: Total distance traveled, mean velocity.

-

Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone.

-

This test is a widely used model for assessing anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Place the animal in the center of the maze, facing one of the open arms.

-